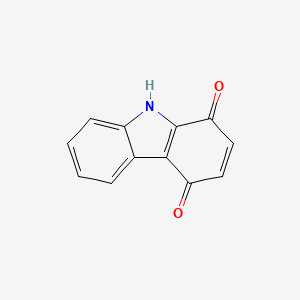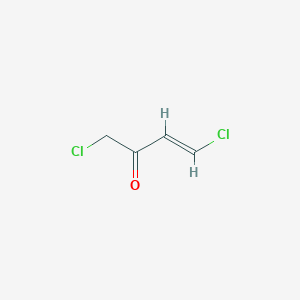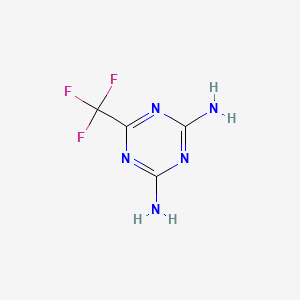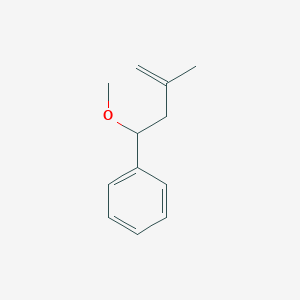
1H-Carbazole-1,4(9H)-dione
Overview
Description
1H-Carbazole-1,4(9H)-dione is a heterocyclic compound that belongs to the carbazole familyThe compound this compound is particularly notable for its antifungal properties and its role in the synthesis of other biologically active molecules .
Mechanism of Action
Target of Action
1H-Carbazole-1,4(9H)-dione is a derivative of carbazole, a significant class of heterocyclic compounds . Carbazoles have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties . Therefore, the primary targets of this compound could be related to these biological activities.
Mode of Action
Given the wide range of biological activities associated with carbazole derivatives , it can be inferred that this compound likely interacts with multiple targets, leading to various changes at the cellular level.
Biochemical Pathways
Considering the broad spectrum of biological activities of carbazole derivatives , it is plausible that this compound impacts multiple biochemical pathways, leading to downstream effects such as antitumor, antiepileptic, and antimicrobial activities, among others.
Result of Action
This compound and its derivatives have shown good antifungal activity against two pathogenic strains of fungi . This suggests that the molecular and cellular effects of this compound’s action could include disruption of fungal cell processes, leading to their inhibition or death.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Carbazole-1,4(9H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of 6-hydroxy-1H-carbazole-1,4(9H)-diones involves the use of reagents such as 6-hydroxy-1H-carbazole and appropriate oxidizing agents . The reaction conditions typically include controlled temperatures and the use of solvents like dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Carbazole-1,4(9H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit enhanced biological activities or unique chemical properties .
Scientific Research Applications
1H-Carbazole-1,4(9H)-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
1H-Carbazole-1,4(9H)-dione can be compared with other similar compounds in the carbazole family, such as:
- 3-Methylcarbazole
- 2-Methylcarbazole
- 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione
Uniqueness: What sets this compound apart is its specific antifungal activity and its role as a key intermediate in the synthesis of other biologically active compounds. Its unique chemical structure allows for diverse modifications, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
9H-carbazole-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13-12/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYRAYKXZFYTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545706 | |
| Record name | 1H-Carbazole-1,4(9H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70377-05-8 | |
| Record name | 1H-Carbazole-1,4(9H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















